5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylic acid
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Overview
Description
5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylic acid is a heterocyclic compound that features a fused imidazole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde under phase transfer catalysis conditions to yield the desired compound . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) at room temperature .
Industrial Production Methods
While specific industrial production methods for 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Buchwald-Hartwig and Suzuki cross-coupling reactions to form new carbon-carbon or carbon-nitrogen bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF.
Major Products Formed
Substitution Products: Various substituted imidazo[4,5-b]pyridines depending on the nucleophile used.
Coupling Products: Biaryl or aryl-amine derivatives when using Suzuki or Buchwald-Hartwig coupling reactions.
Scientific Research Applications
5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications, such as kinase inhibitors and antimicrobial agents.
Biological Studies: The compound is used to study the structure-activity relationships of imidazo[4,5-b]pyridine derivatives, aiding in the design of new drugs.
Industrial Applications: It is utilized in the development of new materials and chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, some derivatives of this compound act as inhibitors of enzymes like kinases, which play crucial roles in cell signaling pathways . By binding to the active site of these enzymes, the compound can modulate their activity, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-c]pyridine: Another fused heterocyclic compound with similar biological activities.
Imidazo[1,2-a]pyridine: Known for its use in the synthesis of various pharmaceuticals.
Uniqueness
5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable scaffold for drug discovery and development .
Properties
IUPAC Name |
5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-4-2-1-3-5(10-4)11-6(9-3)7(12)13/h1-2H,(H,12,13)(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXKLAMKWDGOSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC(=N2)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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